

cynandione A CAS number and IUPAC name

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Compound of Interest

Compound Name: *cynandione A*

Cat. No.: *B1250994*

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An In-Depth Technical Guide to **Cynandione A**

Introduction

Cynandione A is a bioactive acetophenone, primarily isolated from the roots of *Cynanchum wilfordii*, a plant used in traditional Oriental medicine.^[1] This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including neuroprotective, hepatoprotective, and anti-inflammatory effects.^{[1][2]} This technical guide provides a comprehensive overview of **cynandione A**, including its chemical identifiers, quantitative biological data, key signaling pathways, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A clear identification of a compound is crucial for research and development. Below are the key identifiers for **cynandione A**.

Identifier	Value	Source
CAS Number	168706-29-4	[1] [2] [3]
Preferred IUPAC Name	1-[3-(2-acetyl-3,6-dihydroxyphenyl)-2,4-dihydroxyphenyl]ethanone	[4]
Synonym	1,1'-(2',3,6,6'-Tetrahydroxy-[1,1'-biphenyl]-2,3'-diyl)diethanone	[1]
Molecular Formula	C ₁₆ H ₁₄ O ₆	[1] [2] [4]
Molecular Weight	302.28 g/mol	[1] [2] [4]
Appearance	White to beige powder	[2]
Solubility	DMSO: 2 mg/mL	[2]

Quantitative Data on Biological Activities

The following tables summarize the quantitative effects of **cynandione A** on various biological markers, primarily focusing on its anti-inflammatory properties.

Table 1: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

Parameter	Concentration of Cynandione A	% Inhibition / Effect
Nitric Oxide (NO) Production	25 µM	Significant reduction
50 µM	Significant reduction	
100 µM	Near complete inhibition	
Prostaglandin E ₂ (PGE ₂) Production	25 µM	Significant reduction
50 µM	Significant reduction	
100 µM	Strong inhibition	
iNOS Protein Expression	100 µM	Dose-dependent decrease
COX-2 Protein Expression	100 µM	Dose-dependent decrease

Data extracted from studies on lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines.

Table 2: Effect on Pro-inflammatory Cytokine Expression in LPS-Stimulated BV-2 Microglial Cells

Cytokine	Concentration of Cynandione A	Effect
TNF-α	20 µM, 40 µM, 80 µM	Concentration-dependent attenuation
IL-6	20 µM, 40 µM, 80 µM	Concentration-dependent attenuation
IL-1β	20 µM, 40 µM, 80 µM	Concentration-dependent attenuation

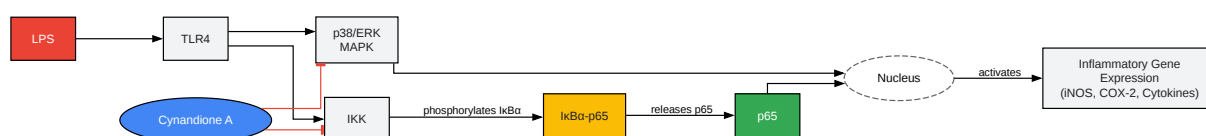
Data is based on RT-PCR and ELISA analyses in BV-2 microglial cells stimulated with LPS.[\[1\]](#)

Signaling Pathways and Mechanisms of Action

Cynandione A exerts its biological effects by modulating several key signaling pathways.

Anti-inflammatory Effect via NF- κ B and MAPK Pathways

Cynandione A has been shown to attenuate inflammatory responses by inhibiting the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) signaling pathways. In response to inflammatory stimuli like LPS, **cynandione A** inhibits the phosphorylation of I κ B- α , which prevents the translocation of the NF- κ B p65 subunit to the nucleus. This, in turn, downregulates the expression of pro-inflammatory genes such as iNOS, COX-2, TNF- α , IL-6, and IL-1 β . Furthermore, **cynandione A** has been observed to suppress the phosphorylation of p38 and ERK1/2 MAPKs.

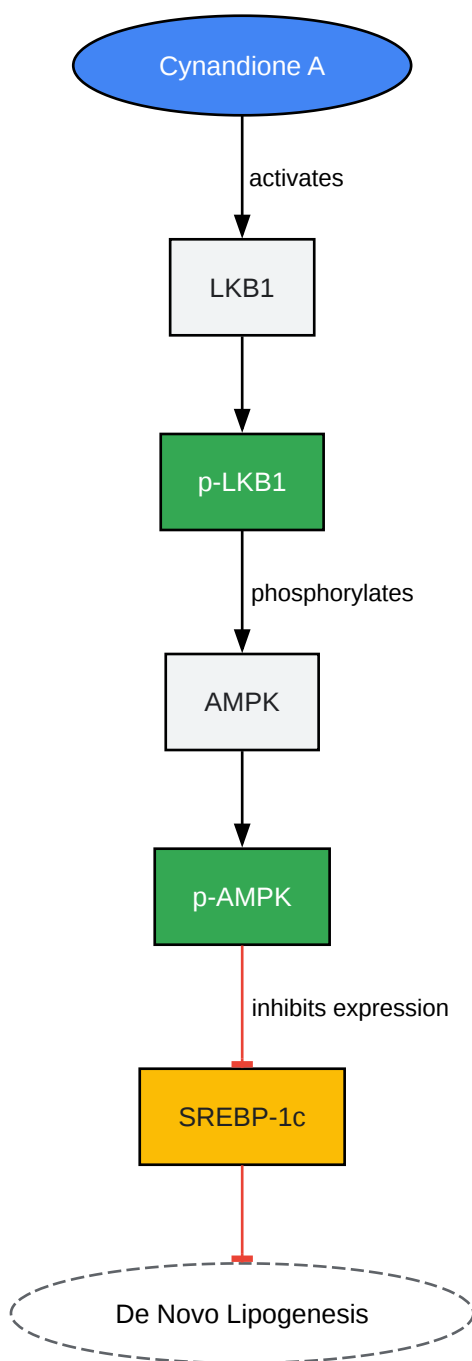


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Cynandione A's inhibition of the NF- κ B and MAPK pathways.

Regulation of Hepatic Lipogenesis via the LKB1/AMPK Pathway

Cynandione A has been found to inhibit de novo lipogenesis in hepatic cells by activating the LKB1/AMPK pathway.[5] It promotes the phosphorylation of liver kinase B1 (LKB1), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK). Activated AMPK then downregulates the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for lipogenic genes.[5]

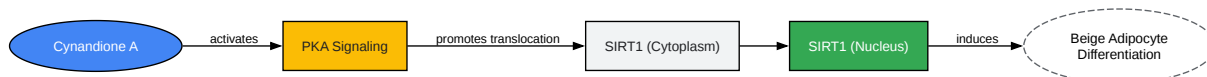


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Activation of the LKB1/AMPK pathway by **cynandione A**.

Induction of Beige Adipocyte Differentiation via PKA/SIRT1 Signaling

Cynandione A can induce the differentiation of beige adipocytes through a mechanism involving protein kinase A (PKA) and Sirtuin 1 (SIRT1). It promotes the PKA-dependent nuclear translocation of SIRT1. Once in the nucleus, SIRT1 can deacetylate and activate downstream targets that promote the expression of genes related to beige adipocytes, contributing to increased energy expenditure.



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Cynandione A's role in PKA/SIRT1 signaling and beiging.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the biological activities of **cynandione A**.

Cell Culture and Treatment

- Cell Lines: RAW264.7 (murine macrophages) and BV-2 (murine microglia) are commonly used to study inflammation. HepG2 (human liver cancer) cells are used for lipogenesis studies.
- Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Treatment: **Cynandione A** is dissolved in DMSO to prepare a stock solution. For experiments, cells are often pre-treated with various concentrations of **cynandione A** for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

- Principle: The concentration of NO in the cell culture supernatant is determined by measuring the amount of its stable metabolite, nitrite, using the Griess reagent.

- Procedure:
 - Collect the cell culture supernatant after treatment.
 - Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
 - Incubate for 10-15 minutes at room temperature.
 - Measure the absorbance at approximately 540 nm using a microplate reader.
 - Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA)

- Principle: ELISA is used to quantify the concentration of secreted cytokines (e.g., TNF- α , IL-6, IL-1 β) in the cell culture supernatant.
- Procedure:
 - Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
 - Wash the plate and block non-specific binding sites.
 - Add the cell culture supernatants and standards to the wells and incubate.
 - Wash the plate and add a biotinylated detection antibody.
 - Wash and add avidin-horseradish peroxidase (HRP).
 - Add a substrate solution (e.g., TMB) to develop the color.
 - Stop the reaction with a stop solution and measure the absorbance at 450 nm.
 - Calculate the cytokine concentration from the standard curve.

Western Blot Analysis

- Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-IkB- α , p-AMPK).
- Procedure:
 - Lyse the treated cells to extract total protein.
 - Determine the protein concentration using a BCA or Bradford assay.
 - Separate the proteins by size using SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific to the target protein.
 - Wash and incubate with an HRP-conjugated secondary antibody.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Normalize the target protein expression to a loading control (e.g., β -actin or GAPDH).

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

- Principle: RT-PCR is used to measure the messenger RNA (mRNA) expression levels of specific genes.
- Procedure:
 - Isolate total RNA from the treated cells.
 - Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
 - Amplify the cDNA using gene-specific primers in a PCR reaction.

- Analyze the PCR products by agarose gel electrophoresis or quantify them in real-time PCR using a fluorescent dye like SYBR Green.
- Normalize the gene expression to a housekeeping gene (e.g., GAPDH).

Conclusion

Cynandione A is a promising natural compound with well-documented anti-inflammatory and metabolic regulatory properties. Its mechanisms of action involve the modulation of key signaling pathways such as NF- κ B, MAPK, LKB1/AMPK, and PKA/SIRT1. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of **cynandione A**. Future studies should focus on its in vivo efficacy, safety profile, and potential for clinical applications in inflammatory and metabolic diseases.

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